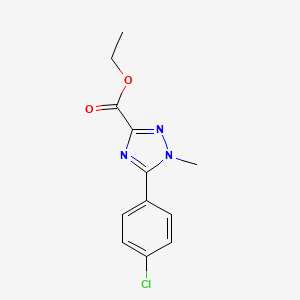
ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate, also known as ECTMC, is a synthetic compound that has been used in various scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Corrosion Inhibition
The compound has been studied for its corrosion inhibition efficiency on Aluminium (Al) alloys in acidic environments. Specifically, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate demonstrated increased inhibition efficiency with higher concentrations and temperatures, indicating potential for protecting metals against corrosion. The inhibitor was found to be of a mixed type, with adsorption possibly occurring through both physical and chemical interactions. The activation energy suggested a chemisorption process, and scanning electron microscopy provided insights into the surface morphology of the alloy in the presence of the inhibitor (Raviprabha & Bhat, 2021).
Molecular Interactions
Research into ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally related, revealed the presence of π-hole tetrel bonding interactions. These interactions were studied through Hirshfeld surface analysis and DFT calculations, providing insights into the nucleophilic/electrophilic nature of the –COOEt and –CO– groups. The study helps understand how substituents affect molecular interaction energies and offers a foundational understanding of the chemical properties of similar compounds (Ahmed et al., 2020).
Antimicrobial Activity
The synthesis of mercapto-and aminopyrimidine derivatives involving the reaction with ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate has shown potential antimicrobial activity against pathogenic micro-organisms. This research underscores the compound's relevance in developing new antimicrobial agents, indicating its broader applicability in pharmaceutical research (El-kerdawy et al., 1990).
Anticancer Evaluation
Novel 1,2,4-triazolin-3-one derivatives, synthesized from 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one, were evaluated for their in vitro anticancer activity. The study highlighted the compound's potential against various cancer cell lines, including leukemia and non-small cell lung cancer, offering a promising avenue for developing new anticancer agents (Kattimani et al., 2013).
Mechanism of Action
Target of Action
Many compounds similar to “ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate” are known to interact with various biological targets, such as enzymes or receptors, to exert their effects . The specific target can vary widely depending on the compound’s structure and functional groups.
Mode of Action
The compound may interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The exact mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signal transduction pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution. Its metabolism could involve various enzymes and biochemical pathways, and its excretion could occur via the kidneys, liver, or other routes .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from the inhibition of cell growth to the induction of apoptosis, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1-methyl-1,2,4-triazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-18-12(17)10-14-11(16(2)15-10)8-4-6-9(13)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMEIPDMDXVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1283530-38-0 |
Source


|
| Record name | ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-isopropoxypropyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2555665.png)


![N-(3,5-difluorobenzyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2555673.png)
![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)
![2-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2555676.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfinylpiperidine-4-carboxylic acid](/img/structure/B2555677.png)

![3-(2-Fluorophenyl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2555682.png)
![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)
